4-Bromo-2-(tert-butyl)-5-methylphenol
Overview
Description
“4-Bromo-2-(tert-butyl)-5-methylphenol” is a type of organic compound. It is a 4-substituted-2,6-di-tert-butylphenol . It is synthesized by the bromination of 2,6-di-tert-butylphenol . It has been used as a catalyst with methyl aluminium to form methylaluminum bis (4-bromo-2,6-di-tert-butylphenoxide) (MABR) which may be utilized for the transformation of various epoxides to carbonyl compounds .
Synthesis Analysis
The synthesis of “this compound” involves the bromination of 2,6-di-tert-butylphenol . Another synthesis method involves starting from commercially available 4-bromo-1H-indole and using simple reagents .Molecular Structure Analysis
The molecular formula of “this compound” is C10H14BrN . The exact mass is 227.030960 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 261.4±20.0 °C at 760 mmHg, and a flash point of 111.9±21.8 °C .Scientific Research Applications
Determination of Bromide
- A study by Mishra et al. (2001) demonstrated the use of 4-Bromo-2-(tert-butyl)-5-methylphenol in the determination of bromide in fumigated and natural samples. This was achieved by converting bromide into bromophenols followed by gas chromatography-mass spectrometry, allowing for the precise measurement of bromide even in samples with high ionic impurities and acidity (Mishra, Gosain, Jain, & Verma, 2001).
Reaction with Nucleophilic Reagents
- Pevzner (2003) explored the reaction of esters of 5-tert-Butylfuran-3-carboxylic acid with nucleophilic reagents. This research included the bromination of these esters to obtain derivatives, which were then examined for their reactivity with various nucleophilic agents (Pevzner, 2003).
Electrochemical Reactivity
- Zabik et al. (2019) investigated the electrochemical reactivity of bulky phenols, including this compound, with superoxide anion radicals. Their study utilized electrochemical methods to analyze antioxidant properties and reactivity patterns (Zabik, Anwar, Ziu, & Martic-Milne, 2019).
Catalytic Alkylation in Organic Synthesis
- Qian et al. (2011) described the use of iron(III) amine-bis(phenolate) complexes, involving this compound, in the catalytic alkylation of aryl Grignard reagents. This process is significant for C-C cross-coupling in organic synthesis (Qian, Dawe, & Kozak, 2011).
Phenol Alkylation Kinetics
- Elavarasan et al. (2011) conducted a study on the kinetics of phenol alkylation with tert-butyl alcohol using ionic liquid catalysts, which is relevant to understanding the reactions involving this compound (Elavarasan, Kondamudi, & Upadhyayula, 2011).
Isolation from Polyethylene Film
- Daun et al. (1974) isolated an oxidation product of 2,6-Di-(tert-butyl)-4-methylphenol from aged polyethylene film. This study is crucial for understanding the chemical stability and aging processes of materials containing similar phenols (Daun, Gilbert, & Giacin, 1974).
Properties
IUPAC Name |
4-bromo-2-tert-butyl-5-methylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-7-5-10(13)8(6-9(7)12)11(2,3)4/h5-6,13H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHPCQVSSQMJRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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